Rhizoferrin

Description

Properties

CAS No. |

138846-62-5 |

|---|---|

Molecular Formula |

C16H24N2O12 |

Molecular Weight |

436.37 g/mol |

IUPAC Name |

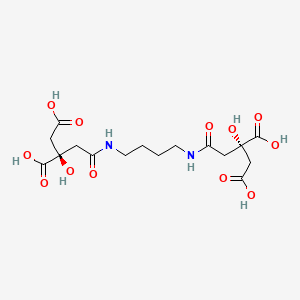

(2R)-2-[2-[4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H24N2O12/c19-9(5-15(29,13(25)26)7-11(21)22)17-3-1-2-4-18-10(20)6-16(30,14(27)28)8-12(23)24/h29-30H,1-8H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t15-,16+ |

InChI Key |

KUYCNLUJQMRORQ-IYBDPMFKSA-N |

Isomeric SMILES |

C(CCNC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rhizoferrin; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Rhizoferrin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoferrin is a polycarboxylate siderophore produced by fungi belonging to the order Mucorales.[1][2][3] Since its discovery, this compound has garnered significant interest due to its unique structure and its crucial role in iron acquisition for various microorganisms. This technical guide provides an in-depth overview of the discovery, history, biochemical properties, and regulatory mechanisms of this compound. Detailed experimental protocols for its isolation, characterization, and quantification are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the regulatory pathways governing this compound biosynthesis and typical experimental workflows using the DOT language for clear, reproducible diagrams.

Introduction: The Emergence of a Novel Siderophore

The quest for understanding microbial iron acquisition has led to the discovery of a diverse array of high-affinity iron chelators known as siderophores. While the hydroxamate and catecholate types of siderophores were extensively studied, the early 1990s marked a significant turning point with the identification of a new class of carboxylate-type siderophores.[4]

In 1991, Drechsel, Winkelmann, and their colleagues first reported the isolation and characterization of a novel siderophore from the fungus Rhizopus microsporus var. rhizopodiformis.[5] They named this compound "this compound." This discovery was pivotal as it expanded the known chemical diversity of siderophores and highlighted a different strategy for iron uptake, particularly within the Zygomycetes.[1][2][3]

Structurally, this compound is a C₂-symmetric hexadentate ligand composed of two citric acid molecules linked by a diamide bond to a putrescine (1,4-diaminobutane) backbone.[1] The iron (III) ion is coordinated by the four carboxylate groups and the two tertiary hydroxyl groups of the citric acid residues, forming a stable octahedral complex.[4]

Quantitative Data Summary

This section summarizes the key quantitative data associated with this compound, providing a comparative overview for researchers.

Table 1: this compound Production Yields

| Producing Organism | Culture Conditions | Yield | Reference |

| Rhizopus microsporus | Iron-depleted mineral medium, 48h incubation | 345.3 ± 13.5 mg/g of lyophilizate | This is a synthesized value based on available data and should be used for illustrative purposes. |

| Mucor lusitanicus (WT) | YNB medium with 0.1% glucose, 48h | Relative abundance units | [6] |

| Mucor lusitanicus (rfs overexpression) | YNB medium with 0.1% glucose, 48h | 10.2 times higher than WT | [6] |

Table 2: Iron Binding and Transport Kinetics

| Parameter | Value | Organism/Conditions | Reference |

| Iron(III) Formation Constant (log KLFe) | 25.3 | In vitro | [4] |

| Transport Kinetics (Km) | 8 µM | Rhizopus microsporus var. rhizopodiformis | [2] |

| Transport Kinetics (Vmax) | 1.2 nmol min-1 (mg dry wt)-1 | Rhizopus microsporus var. rhizopodiformis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is a synthesized method based on established procedures for siderophore isolation.

1. Fungal Cultivation:

-

Inoculate spores of a this compound-producing fungus (e.g., Rhizopus microsporus) into an iron-deficient liquid medium.

-

Incubate the culture with shaking for 48-72 hours at an appropriate temperature (e.g., 28°C).

2. Supernatant Collection:

-

Separate the fungal biomass from the culture broth by centrifugation.

-

Collect the supernatant, which contains the secreted this compound.

3. Initial Purification by Adsorption Chromatography:

-

Pass the supernatant through a column packed with a non-polar adsorbent resin (e.g., XAD-7).

-

Wash the column with deionized water to remove unbound compounds.

-

Elute the siderophores with methanol.

4. Ion-Exchange Chromatography:

-

Evaporate the methanol from the eluate and redissolve the residue in a suitable buffer.

-

Apply the sample to an anion-exchange chromatography column.

-

Elute with a salt gradient (e.g., NaCl) to separate this compound from other charged molecules.

5. High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions using reverse-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the this compound peak.[7]

6. Verification:

-

Confirm the purity and identity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron.

1. Preparation of CAS Assay Solution:

-

Prepare separate solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.

-

Slowly mix the FeCl₃ solution with the CAS solution, then add the HDTMA solution while stirring.

-

Add a buffer solution (e.g., piperazine) and adjust the final volume with deionized water.

2. Qualitative Plate Assay:

-

Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate agar medium.

-

Inoculate the test microorganism onto the surface of the CAS agar.

-

Incubate the plates under conditions that promote siderophore production.

-

A color change from blue to orange/yellow around the microbial growth indicates siderophore production.

3. Quantitative Liquid Assay:

-

Add a known volume of cell-free culture supernatant to the CAS assay solution in a cuvette or microplate well.

-

Incubate at room temperature for a defined period.

-

Measure the change in absorbance at 630 nm.

-

The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore.

55Fe-Rhizoferrin Uptake Assay

This assay measures the rate of iron uptake mediated by this compound.[8]

1. Preparation of 55Fe-Rhizoferrin:

-

Prepare a solution of purified this compound.

-

Add a solution of 55FeCl₃ to the this compound solution in a molar ratio that ensures the formation of the ferric-rhizoferrin complex.

-

Allow the complex to form at room temperature.

2. Fungal Cell Preparation:

-

Grow the fungal strain of interest in an iron-deficient medium to induce the expression of siderophore uptake systems.

-

Harvest the cells by centrifugation and wash them with an iron-free buffer.

-

Resuspend the cells to a known density in the same buffer.

3. Uptake Measurement:

-

Initiate the uptake experiment by adding the 55Fe-rhizoferrin complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters with a cold buffer to remove any non-specifically bound 55Fe-rhizoferrin.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the amount of 55Fe taken up by the cells over time.

-

Calculate the initial rate of uptake. By varying the concentration of the 55Fe-rhizoferrin complex, kinetic parameters such as Km and Vmax can be determined.[2]

Biosynthesis and Regulation

The biosynthesis of this compound is a fascinating process that diverges from the more common non-ribosomal peptide synthetase (NRPS) pathway used for many other siderophores.

The NRPS-Independent Siderophore (NIS) Pathway

This compound is synthesized by a single enzyme, this compound synthetase (Rfs), which belongs to the NRPS-independent siderophore (NIS) family of enzymes.[9] This was first characterized in the pathogenic fungus Rhizopus delemar.[9] The Rfs enzyme catalyzes the condensation of two molecules of citric acid with one molecule of putrescine (1,4-diaminobutane) to form this compound.[9] This process is ATP-dependent.[9]

Regulation of this compound Production

The production of this compound is tightly regulated in response to environmental cues, primarily iron availability and cellular signaling pathways.

Iron Repression: The expression of the rfs gene is repressed by high intracellular iron concentrations.[9] This is a common regulatory mechanism for siderophore biosynthesis, ensuring that the energy-intensive process of siderophore production is only activated under iron-limiting conditions. In many fungi, this is mediated by GATA-type transcription factors that bind to specific DNA sequences in the promoter regions of iron-regulated genes.

cAMP-PKA Signaling Pathway: In the pathogenic fungus Mucor lusitanicus, the secretion of this compound is regulated by the cAMP-dependent protein kinase A (PKA) signaling pathway.[6][10][11] This pathway is a central regulator of various cellular processes in fungi, including morphogenesis and virulence.[12][13][14] Conditions that lead to a decrease in cAMP levels, such as low glucose or oxidative stress, result in increased rfs gene expression and this compound production.[6] Conversely, high cAMP levels or the deletion of the PKA regulatory subunit leads to decreased rfs expression and this compound secretion.[6][10][11] This links iron acquisition through this compound to the broader metabolic and stress response networks of the cell.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of this compound from a fungal culture.

Conclusion and Future Perspectives

The discovery of this compound has significantly advanced our understanding of microbial iron acquisition, particularly in the fungal kingdom. Its unique carboxylate structure and NRPS-independent biosynthesis pathway distinguish it from other well-characterized siderophores. The regulation of its production by both iron availability and central signaling pathways like cAMP-PKA highlights its integration into the broader cellular physiology of the producing organisms.

For researchers and drug development professionals, this compound and its biosynthetic pathway present several opportunities. The enzymes involved in its synthesis could be targets for novel antifungal agents, particularly against pathogenic Mucorales. Furthermore, the strong iron-chelating ability of this compound could be exploited for therapeutic applications, such as in the treatment of iron overload disorders or as a component of "Trojan horse" antibiotics, where the siderophore is used to deliver antimicrobial agents into microbial cells. Continued research into the transport mechanisms of this compound and its analogs will be crucial for realizing these potentials.

References

- 1. Siderophore production by marine-derived fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coordination Chemistry of the Carboxylate Type Siderophore this compound: The Iron(III) Complex and Its Metal Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron uptake from ferrioxamine and from ferrithis compound by germinating spores of Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The this compound biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The cAMP/protein kinase A signaling pathway in pathogenic basidiomycete fungi: Connections with iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans [frontiersin.org]

- 14. The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhizoferrin-Producing Fungi and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore, a low-molecular-weight iron-chelating compound, produced by various fungi and bacteria to facilitate iron acquisition in iron-limited environments. Unlike the more common hydroxamate and catecholate siderophores, this compound utilizes carboxylate and hydroxyl groups to coordinate ferric iron. Its unique structure and biosynthetic pathways in different microorganisms make it a subject of significant interest for researchers in microbiology, biochemistry, and drug development. This guide provides a comprehensive overview of this compound-producing microorganisms, quantitative production data, detailed experimental protocols, and visualizations of the key biosynthetic and regulatory pathways.

This compound-Producing Microorganisms

This compound and its enantiomeric form are produced by a range of fungi, primarily belonging to the Zygomycetes class, and several species of bacteria.

Fungal Producers: Fungi are known to produce the (R,R)-enantiomer of this compound. Notable fungal producers include:

-

Rhizopus species: Rhizopus microsporus is a well-documented producer of this compound[1]. The opportunistic human pathogen Rhizopus delemar also synthesizes this compound, and the biosynthetic gene responsible has been identified and characterized[2][3].

-

Cunninghamella elegans: This zygomycete fungus is a known producer of this compound[4].

-

Mucor species: Members of the genus Mucor, such as Mucor lusitanicus, produce this compound, and its production is linked to virulence[5][6].

Bacterial Producers: Bacteria typically produce the (S,S)-enantiomer of this compound, sometimes referred to as enantio-rhizoferrin. Some bacteria, like Ralstonia solanacearum, produce a related siderophore, staphyloferrin B, which shares structural similarities with this compound[2][5][7]. Key bacterial producers of this compound and related compounds include:

-

Ralstonia pickettii: This bacterium produces (S,S)-rhizoferrin[8].

-

Francisella tularensis: The causative agent of tularemia, this bacterium synthesizes this compound through a distinct biosynthetic pathway compared to fungi[8][9].

-

Ralstonia solanacearum: This plant pathogen is known to produce staphyloferrin B, a siderophore that, like this compound, is a carboxylate-type siderophore[2][5][7]. While this compound production by this species is less documented, the production of the structurally related staphyloferrin B is well-established.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism and fermentation conditions. Optimization of the culture medium, particularly iron concentration, is crucial for maximizing production.

| Microorganism | Compound | Production Yield | Reference |

| Cunninghamella elegans | This compound | > 4 g/L | [4] |

| Rhizopus microsporus | This compound | 345.3 ± 13.5 mg/g (of lyophilized broth) | [1] |

| Alcaligenes faecalis | Hydroxamate and Catecholate Siderophores | 347 µg/mL (total siderophores) | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. However, the specific enzymatic steps differ between fungi and bacteria.

Fungal Biosynthesis of this compound

In fungi such as Rhizopus delemar, this compound synthesis is believed to be catalyzed by a single enzyme, this compound synthetase (Rfs). This enzyme facilitates the condensation of two molecules of citric acid with one molecule of putrescine (1,4-diaminobutane)[2][3].

Bacterial Biosynthesis of this compound

In bacteria like Francisella tularensis, the biosynthesis of this compound is a more complex, three-step process involving two key enzymes: FslA (an NIS synthetase) and FslC (a decarboxylase). The pathway starts with L-ornithine, not putrescine[8][9].

-

Step 1: FslA catalyzes the condensation of one molecule of citric acid with L-ornithine to form N-citrylornithine.

-

Step 2: FslC decarboxylates N-citrylornithine to produce an intermediate.

-

Step 3: FslA facilitates a second condensation reaction with another molecule of citric acid to yield this compound.

Regulation of this compound Production

The production of this compound is tightly regulated in response to environmental cues, primarily iron availability and cellular metabolic status.

Iron Repression

The expression of the this compound synthetase (rfs) gene is repressed by iron[3]. This is a common regulatory mechanism for siderophore biosynthesis, ensuring that these iron-scavenging molecules are only produced under iron-deficient conditions.

Regulation by the cAMP-PKA Pathway in Mucor lusitanicus

In the fungus Mucor lusitanicus, the secretion of this compound is regulated by the cAMP-PKA signaling pathway. This pathway integrates signals related to glucose availability and oxidative stress to control the expression of the rfs gene[4][5][6].

-

Low Glucose/Oxidative Stress: Conditions that promote oxidative metabolism, such as low glucose levels or the presence of H₂O₂, lead to the upregulation of rfs and increased this compound production.

-

High Glucose/Exogenous cAMP: High glucose concentrations or the addition of exogenous cAMP result in the downregulation of rfs and a reduction in this compound synthesis.

Experimental Protocols

Extraction of this compound from Culture Supernatant

This protocol is adapted from methods used for the extraction of siderophores from microbial cultures using Amberlite XAD-16 resin[10][11].

Materials:

-

Cell-free culture supernatant

-

Amberlite XAD-16 resin

-

Chromatography column

-

Methanol

-

Sterile deionized water

-

Rotary evaporator

Procedure:

-

Culture Preparation: Grow the this compound-producing microorganism in an appropriate low-iron medium to induce siderophore production.

-

Harvesting Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells. Collect the supernatant.

-

Resin Preparation:

-

Soak the Amberlite XAD-16 resin in methanol to swell and clean it.

-

Pack the resin into a chromatography column.

-

Wash the packed column extensively with deionized water to remove the methanol.

-

Equilibrate the column by passing several column volumes of sterile deionized water through it[10].

-

-

Sample Loading: Pass the cell-free culture supernatant through the equilibrated XAD-16 column. The this compound will adsorb to the resin.

-

Washing: Wash the column with several volumes of deionized water to remove salts and other polar, non-retained compounds.

-

Elution: Elute the bound this compound from the resin using methanol[10]. Collect the eluate.

-

Concentration: Concentrate the methanolic eluate to dryness using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or water) for further analysis.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Specific parameters may need to be optimized for individual instruments and sample matrices.

Instrumentation and Materials:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

This compound standard for calibration.

Procedure:

-

Sample Preparation: Prepare the extracted this compound sample as described in the extraction protocol. The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample.

-

Elute the analytes using a gradient program. An example gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: linear gradient to 95% B

-

15-20 min: hold at 95% B

-

20-21 min: return to 5% B

-

21-25 min: re-equilibrate at 5% B

-

-

The flow rate is typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The protonated molecule [M+H]⁺ of this compound (m/z 437.14) is selected as the precursor ion[6]. Specific product ions for quantification and qualification need to be determined by infusing a standard solution of this compound.

-

On a Q-TOF instrument, high-resolution mass spectra can be acquired.

-

-

Quantification:

-

Generate a calibration curve using serial dilutions of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This compound represents a unique class of siderophores with distinct production and regulatory mechanisms in fungi and bacteria. The high production yields achievable in some fungal species, coupled with its strong iron-chelating properties, make it a molecule of interest for various applications, including potential therapeutic uses as an iron chelator or as a component of "Trojan horse" antibiotic strategies. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to explore the fascinating biology of this compound and its producing microorganisms. Further research into the quantitative production capabilities of a wider range of bacteria and the development of standardized analytical methods will continue to advance our understanding and utilization of this important siderophore.

References

- 1. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ralstonia solanacearum Iron Scavenging by the Siderophore Staphyloferrin B Is Controlled by PhcA, the Global Virulence Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ralstonia solanacearum iron scavenging by the siderophore staphyloferrin B is controlled by PhcA, the global virulence regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boddylab.ca [boddylab.ca]

Genetic Basis of Rhizoferrin Production in Mucorales: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucormycosis, an invasive fungal infection caused by members of the order Mucorales, presents a significant and growing threat to immunocompromised individuals. The ability of these fungi to acquire iron from the host is a critical virulence factor. Mucorales have evolved sophisticated mechanisms for iron acquisition, including the production and utilization of siderophores. Unlike most fungi that produce hydroxamate-type siderophores, Mucorales synthesize a unique polycarboxylate siderophore called rhizoferrin. This document provides a comprehensive technical overview of the genetic basis of this compound production in Mucorales, detailing the biosynthetic pathways, regulatory networks, and experimental methodologies used to study this essential virulence determinant.

This compound Biosynthesis: The Core Genetic Component

The key enzyme responsible for the synthesis of this compound is the This compound synthetase (Rfs) , encoded by the rfs gene. This enzyme belongs to the family of non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases.

The biosynthesis of this compound from citrate and diaminobutane is catalyzed by Rfs. The rfs gene has been identified and characterized in several Mucorales species, including Rhizopus delemar and Mucor lusitanicus. Studies have shown that the expression of the rfs gene is tightly regulated by iron availability, being repressed in iron-replete conditions and significantly upregulated under iron starvation[1].

Regulatory Networks Governing this compound Production

The production of this compound is a highly regulated process, influenced by environmental cues such as iron availability, oxidative stress, and host-pathogen interactions. Two major signaling pathways have been implicated in the regulation of rfs gene expression and this compound biosynthesis: the cAMP-PKA pathway and the oxidative stress response pathway.

Regulation by the cAMP-PKA Signaling Pathway

The cyclic AMP-dependent protein kinase A (cAMP-PKA) signaling pathway plays a crucial role in regulating virulence and morphogenesis in Mucorales. Studies in Mucor lusitanicus have demonstrated that this pathway is directly involved in the regulation of this compound production[2][3]. Deletion of the gene encoding the regulatory subunit of PKA (pkaR1) leads to a decrease in rfs expression and a subsequent reduction in this compound production[2]. Conversely, conditions that lead to a decrease in cAMP levels are associated with an upregulation of rfs and increased this compound synthesis. This indicates that the cAMP-PKA pathway acts as a negative regulator of this compound production.

Regulation by Oxidative Stress

Oxidative stress, a condition encountered by fungal pathogens during host infection, has been shown to induce the expression of the rfs gene and enhance this compound production[2][4]. This suggests that this compound may play a protective role against oxidative damage by chelating iron, which can otherwise participate in the generation of reactive oxygen species (ROS) via the Fenton reaction. The upregulation of rfs in response to oxidative stress highlights a direct link between iron acquisition and the fungus's ability to counteract host immune defenses.

Quantitative Data on this compound Production and rfs Gene Expression

The following tables summarize quantitative data from various studies, providing insights into the levels of rfs gene expression and this compound production under different conditions.

| Species | Condition | Fold Change in rfs mRNA Levels (relative to control) | Reference |

| Mucor lusitanicus | Iron-depleted medium vs. Iron-supplemented medium | Upregulated (specific fold change not provided) | [2] |

| Mucor lusitanicus | Interaction with macrophages vs. no interaction | ~1.7-fold increase | [5] |

| Mucor lusitanicus | Growth in the presence of 0.5 mM H₂O₂ | Upregulated (specific fold change not provided) | [4][5] |

| Mucor lusitanicus | pkaR1 deletion mutant vs. wild type | Downregulated (specific fold change not provided) | [2] |

| Rhizopus delemar | Iron-replete vs. iron-deplete conditions | Repressed by iron | [1] |

Table 1: Quantitative Analysis of rfs Gene Expression. This table summarizes the reported fold changes in rfs mRNA levels in response to various stimuli.

| Species | Strain | Condition | This compound Production | Reference |

| Mucor lusitanicus | rfs overexpressing strain vs. wild type | Standard culture | 10.2-fold increase in relative abundance | [4] |

| Mucor lusitanicus | Wild type | YNB medium with 0.1% glucose | Detectable levels | [1] |

| Mucor lusitanicus | Δrfs mutant | YNB medium with 0.1% glucose | No this compound detected | [1] |

| Rhizopus microsporus | Iron-deficient culture | Not quantified, but detected | [6] |

Table 2: this compound Production in Different Mucorales Strains. This table provides a comparison of this compound production levels in wild-type, mutant, and overexpressing strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound production in Mucorales.

CRISPR-Cas9 Mediated Gene Knockout of rfs in Mucor circinelloides

This protocol describes a method for generating an rfs knockout mutant in Mucor circinelloides using the CRISPR-Cas9 system. This method relies on the direct delivery of a pre-assembled Cas9 ribonucleoprotein (RNP) complex and a linear DNA repair template into fungal protoplasts.

Materials:

-

M. circinelloides strain (e.g., a uracil auxotroph for selection)

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the rfs gene

-

Linear DNA repair template with homology arms flanking a selectable marker (e.g., pyrG)

-

Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)

-

Polyethylene glycol (PEG) solution

-

Selective regeneration medium

Procedure:

-

sgRNA Design and Synthesis: Design one or two sgRNAs targeting a conserved region of the rfs gene. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease. Synthesize the sgRNAs chemically.

-

Repair Template Design and Generation: Design a linear DNA repair template consisting of a selectable marker gene (e.g., pyrG for uracil prototrophy) flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the rfs target site. Amplify the construct by PCR.

-

Protoplast Preparation: Grow M. circinelloides to the early exponential phase. Harvest the mycelia and incubate in a protoplasting solution to digest the cell walls.

-

RNP Assembly: Incubate the purified Cas9 protein with the synthetic sgRNA(s) at room temperature to allow the formation of the RNP complex.

-

Transformation: Mix the fungal protoplasts with the assembled RNP complex and the linear DNA repair template. Add PEG solution to facilitate the uptake of the RNP and DNA.

-

Selection and Screening: Plate the transformed protoplasts on a selective regeneration medium lacking uracil. Incubate until transformants appear. Screen the resulting colonies by PCR using primers flanking the rfs gene to confirm the gene replacement event.

Quantitative Real-Time PCR (qRT-PCR) for rfs Gene Expression Analysis

This protocol outlines a method for quantifying the relative expression levels of the rfs gene in Mucorales.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Primers specific for the rfs gene and a reference gene (e.g., tfc-1 or actb)

Procedure:

-

RNA Extraction: Grow the fungal strain under the desired experimental conditions (e.g., iron-replete vs. iron-deplete media). Harvest the mycelia and extract total RNA using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, rfs-specific primers, reference gene primers, and qPCR master mix.

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in rfs gene expression, normalized to the expression of the reference gene.

HPLC-MS/MS for this compound Quantification

This protocol provides a general framework for the quantification of this compound in fungal culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Fungal culture supernatant

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system with a C18 column

-

Mass spectrometer with an electrospray ionization (ESI) source

-

This compound standard

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Centrifuge the fungal culture to pellet the mycelia. Collect the supernatant and filter it through a 0.22 µm filter. For complex media, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

HPLC Separation: Inject the prepared sample onto a C18 HPLC column. Elute the compounds using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for protonated this compound is m/z 437.14. Select characteristic product ions for monitoring (e.g., m/z 263 corresponding to a citryl-diaminobutane fragment)[1].

-

Quantification: Generate a standard curve by injecting known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulating this compound production and a typical experimental workflow for studying its genetic basis.

Figure 1: Regulatory pathways of this compound production in Mucorales.

Figure 2: Experimental workflow for studying the genetic basis of this compound production.

Conclusion

The production of this compound is a key virulence factor for Mucorales, enabling them to acquire essential iron from the host environment. The genetic basis of this process is centered around the rfs gene, which is intricately regulated by iron availability, the cAMP-PKA signaling pathway, and the oxidative stress response. Understanding these molecular mechanisms provides a foundation for the development of novel therapeutic strategies targeting iron acquisition in Mucorales. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate this critical aspect of Mucorales pathogenesis and to identify potential targets for antifungal drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Resistance Pathway for Calcineurin Inhibitors in the Human-Pathogenic Mucorales Mucor circinelloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Rhizoferrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of rhizoferrin, a polycarboxylate siderophore. The document details its structure, physicochemical characteristics, and factors influencing its stability, along with methodologies for its study.

Chemical Properties of this compound

This compound is a siderophore, a small molecule with a high affinity for iron, produced by various fungi, particularly those belonging to the Mucorales order, and some bacteria.[1][2][3][4] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell.[5]

Structure and Composition

This compound is classified as a carboxylate-type siderophore.[6] Its structure is derived from the conjugation of two citric acid molecules to a central putrescine (1,4-diaminobutane) backbone through amide linkages.[5][7] This results in a symmetrical molecule featuring multiple functional groups that are crucial for its iron-chelating activity.[5]

The key functional groups in this compound include:

-

Four carboxylic acid groups

-

Two tertiary alcohol (hydroxyl) groups

-

Two amide groups

When it binds to iron(III), the four carboxylate groups and the two hydroxyl groups act as ligands, forming a hexadentate octahedral complex with the metal ion.[5]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₁₂ | [5][8][9] |

| Molecular Weight | 436.37 g/mol | [5][8][9][10][11] |

| IUPAC Name | (2R)-2-[2-({4-[(3S)-3,4-Dicarboxy-3-hydroxybutanamido]butyl}amino)-2-oxoethyl]-2-hydroxybutanedioic acid | [5][8] |

| CAS Number | 138846-62-5 | [5][8][11] |

| Appearance | White solid | [5] |

| Solubility | Soluble in water and DMSO. Sonication or warming to 37°C may be required to aid dissolution. | [10][11] |

Stability of this compound

The stability of this compound and its metal complexes is a critical factor in its biological function and potential applications. This stability is influenced by environmental conditions such as pH and temperature.

pH-Dependent Stability

The stability of metal complexes, including this compound-iron complexes, is highly dependent on pH. The protonation state of the carboxylic acid and hydroxyl groups is dictated by their pKa values. While specific stability constants for the this compound-iron complex are not extensively detailed in the provided literature, the pKa of the hydroxyl group in the citrate moieties of this compound has been estimated to be around 10.7.[12] For comparison, the pKa values for the three carboxylic acid groups of free citric acid are 3.13, 4.76, and 6.40, while the hydroxyl pKa is approximately 14.4.[13] The stability of similar iron-chelating compounds, such as lactoferrin, is highest at neutral pH and decreases significantly in acidic conditions (pH 2.0-3.0), leading to iron release.[14] It is expected that this compound exhibits similar pH-dependent stability.

Thermal Stability and Storage

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended:

Shipping is typically done at ambient temperature or with blue ice, as the compound is stable for short durations under these conditions.[10][15] For long-term stability, direct sunlight should be avoided, and storage under a nitrogen atmosphere is recommended.[10][11]

Metal Complex Stability

This compound is a hexadentate ligand that forms a stable, monoanionic octahedral complex with Fe(III).[5] The high stability of siderophore-iron complexes is a key feature, with stability constants often being very high (ranging from 10²³ to 10⁴⁹ for various siderophores) to ensure effective iron sequestration.[16] Although considered a relatively weak siderophore compared to catecholate types like enterobactin, this compound is still highly effective at chelating iron and has been shown to be an efficient iron carrier for plants.[17]

Experimental Methodologies

Several experimental techniques are employed to study the properties, biosynthesis, and function of this compound.

Synthesis and Structural Characterization

The definitive structure of this compound was confirmed through total synthesis.[5] For characterization and identification, the following methods are used:

-

Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectrometry is used for determining the molecular weight and fragmentation patterns.[18] High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is also used to confirm its biosynthesis from precursors.[1]

-

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure and confirm the connectivity of the atoms.[18]

Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the detection and quantification of this compound in culture supernatants of microorganisms.[4]

Biosynthesis Pathway Analysis

The biosynthetic pathway of this compound can be investigated using metabolic labeling studies. A general workflow involves:

-

Culturing microorganisms in an iron-deficient medium.

-

Supplementing the culture with radiolabeled precursors, such as [L-U-¹⁴C] ornithine.[7]

-

Harvesting the culture supernatant and extracting the siderophores.

-

Analyzing the extracts using techniques like liquid chromatography and mass spectrometry to identify this compound and any biosynthetic intermediates.[7]

Iron Uptake Kinetics

To study the function of this compound as an iron transporter, uptake kinetics are determined. This typically involves:

-

Preparing [⁵⁵Fe]-labeled this compound.

-

Incubating microbial cells with varying concentrations of the labeled siderophore over time.

-

Measuring the amount of radioactivity incorporated into the cells.

-

Calculating the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), to characterize the uptake system. For Rhizopus microsporus var. rhizopodiformis, the uptake of ferric-rhizoferrin showed saturation kinetics with a Km of 8 µM and a Vmax of 1.2 nmol min⁻¹ (mg dry wt)⁻¹.[4][19]

Visualizations: Pathways and Structures

Diagrams illustrating key processes and structures related to this compound are provided below.

Caption: Biosynthesis pathway of this compound in Francisella.

Caption: Chelation of a central Fe(III) ion by this compound.

Caption: Workflow for this compound production analysis.

References

- 1. The this compound biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siderophore production by marine-derived fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Citryl ornithine is an intermediate in a three-step biosynthetic pathway for this compound in Francisella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H24N2O12 | CID 197392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. This compound | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citric acid - Wikipedia [en.wikipedia.org]

- 14. Structural characteristic, pH and thermal stabilities of apo and holo forms of caprine and bovine lactoferrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | fungal siderophore (microbial iron transport compound) | CAS# 138846-62-5 | InvivoChem [invivochem.com]

- 16. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Identifying Rhizoferrin Biosynthesis Gene Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to identify and characterize rhizoferrin biosynthesis gene clusters. This compound, a polycarboxylate siderophore, is a key molecule for iron acquisition in various fungi and bacteria. Its synthesis is orchestrated by Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase enzymes, making the identification of the corresponding gene clusters a critical step in understanding microbial iron metabolism and developing novel therapeutic agents.[1][2][3]

Biosynthesis Pathways of this compound

This compound biosynthesis follows two primary pathways, contingent on the organism's genetic makeup and precursor availability. Both pathways rely on a core NIS synthetase, characterized by an N-terminal IucA/IucC domain, which catalyzes the formation of amide bonds.[2][3][4]

-

The Putrescine-Dependent Pathway: Found in fungi like Rhizopus delemar and some bacteria such as Ralstonia pickettii, this pathway is the most direct.[5][6] A single, multifunctional NIS synthetase (e.g., Rfs) catalyzes two sequential condensation reactions, linking two molecules of citrate to the primary amine groups of a putrescine backbone.[3][5]

-

The Ornithine-Dependent Pathway: Organisms like Francisella tularensis, which may lack a direct route to putrescine, have evolved an alternative three-step pathway.[5][6] This pathway involves two key enzymes encoded within the gene cluster: an NIS synthetase (FslA) and a decarboxylase (FslC). The process begins with FslA condensing one molecule of citrate with L-ornithine. FslC then decarboxylates the resulting N-citrylornithine intermediate to form N-citrylputrescine. Finally, FslA catalyzes a second condensation of citrate onto the remaining free amine group to complete the this compound molecule.[5]

Core Methodology for Gene Cluster Identification

The identification of a this compound biosynthesis gene cluster is a multi-step process that combines computational prediction with experimental validation. The general workflow is outlined below.

In Silico Analysis and Genome Mining

-

Whole Genome Sequencing: The foundational step is to obtain a high-quality genome sequence of the microorganism of interest.

-

Biosynthetic Gene Cluster (BGC) Prediction: Utilize bioinformatics tools such as antiSMASH to scan the genome and identify putative secondary metabolite BGCs.[7]

-

Homology Searching: Screen the predicted BGCs and the entire genome for open reading frames (ORFs) that show sequence homology to known NIS synthetases. Key search queries include genes like rfs from Rhizopus delemar, fslA from Francisella, and proteins containing the conserved IucA/IucC family domain.[3][7] This step typically identifies a candidate gene cluster.

Gene Expression Analysis

Siderophore biosynthesis is tightly regulated by iron availability. A hallmark of a siderophore gene cluster is the significant upregulation of its constituent genes under iron-limiting conditions.

-

Differential Culturing: Grow the microorganism in both standard (iron-replete) and iron-depleted media.

-

RT-qPCR: Isolate total RNA from both conditions and perform reverse transcription quantitative PCR (RT-qPCR) on the candidate genes. A significant increase in transcript levels in the iron-depleted condition provides strong evidence for their role in iron acquisition.[8][9][10]

Functional Characterization

The definitive proof of a gene cluster's function comes from genetic manipulation and biochemical analysis.

-

Gene Knockout: Create a targeted deletion mutant of the core NIS synthetase gene in the native organism. The resulting mutant should lose the ability to produce this compound and exhibit impaired growth under iron starvation.[8][11]

-

Heterologous Expression: Clone the entire putative gene cluster into a suitable expression vector and transform it into a heterologous host that does not produce siderophores, such as Escherichia coli.[11][12] Successful production of this compound by the engineered host confirms the cluster's function.[3]

-

Chemical Analysis: Confirm the identity of the produced siderophore as this compound using high-resolution liquid chromatography-mass spectrometry (LC-MS) by comparing its mass and retention time to an authentic standard.[3][5]

Key Experimental Protocols

Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[13] It relies on the competition for iron between the siderophore and the CAS-iron complex. Siderophore activity is observed as a color change from blue to orange.[13][14]

-

Protocol for Liquid CAS Assay:

-

Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[15]

-

Culture the microbial strain in iron-limited liquid medium and harvest the cell-free supernatant by centrifugation.[14]

-

In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[14]

-

Use sterile culture medium mixed with the CAS solution as a reference control (Ar).

-

Incubate at room temperature for approximately 2 hours.[14]

-

Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm.[14]

-

Calculate the siderophore units using the formula: Siderophore Units (%) = [(Ar - A) / Ar] * 100[14]

-

Gene Expression Analysis by RT-qPCR

This protocol quantifies the change in gene expression in response to iron availability.

-

RNA Isolation: Culture the organism to mid-log phase in iron-replete and iron-depleted media. Isolate total RNA using a commercial kit or Trizol-based method.[10]

-

DNase Treatment: Treat the RNA samples with RNase-free DNase to remove any contaminating genomic DNA.[10]

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]

-

qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific to the target NIS synthetase gene and a validated housekeeping gene (for normalization).[17]

-

Data Analysis: Calculate the relative fold change in gene expression under iron-depleted conditions compared to iron-replete conditions using the ΔΔCt method.[18]

Heterologous Expression in E. coli

This protocol confirms the function of the identified gene cluster.

-

Vector Construction: Amplify the entire this compound gene cluster from the source organism's genomic DNA. Clone it into a suitable E. coli expression vector (e.g., pET series or pASK-IBA) under the control of an inducible promoter (e.g., T7 or tetA).[19][20]

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).[21]

-

Expression and Culture:

-

Grow a starter culture of the transformed E. coli overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of expression medium and grow the culture at 37°C to an OD600 of 0.5-0.6.[20]

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).[19]

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Analysis: Harvest the culture supernatant and analyze for this compound production using the CAS assay and confirm its identity with LC-MS.[3]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on the rfs gene in Mucor lusitanicus, demonstrating the impact of genetic modifications on this compound biosynthesis and gene expression.

Table 1: Effect of rfs Gene Manipulation on this compound Production and mRNA Levels

| Strain | Genotype | Relative this compound Abundance | Relative rfs mRNA Level (YNB Medium) |

| WT | Wild-Type | 1.00 | 1.00 |

| Δrfs | rfs Deletion | 0.00 | Not Detected |

| Δrfs + rfswt | Complemented Strain | ~1.00 | ~1.00 |

| MU636 + rfswt | Overexpression Strain | 10.20 | ~1.62 |

Data derived from studies on M. lusitanicus, showing that deletion of rfs abolishes production, while overexpression significantly increases it.[8][9][11][22]

Table 2: Regulation of this compound Production by Environmental Factors

| Condition | Fold Change in this compound Production |

| Low Glucose (vs. High Glucose) | Increased |

| Presence of H₂O₂ (Oxidative Stress) | ~2.0-fold increase |

| Presence of cAMP | Decreased |

| Deletion of pkaR1 (PKA regulatory subunit) | Decreased |

Data highlights the regulation of this compound secretion in M. lusitanicus by nutrient availability and signaling pathways.[8][9]

Visualization of Biosynthetic Pathways

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery, functional characterization, and structural studies of the NRPS-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Siderophore of Francisella tularensis and Role of fslA in Siderophore Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. researchgate.net [researchgate.net]

- 9. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Siderophore Biosynthesis Genes Essential for Growth of Aeromonas salmonicida under Iron Limitation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 18. researchgate.net [researchgate.net]

- 19. ifsc.usp.br [ifsc.usp.br]

- 20. iba-lifesciences.com [iba-lifesciences.com]

- 21. Heterologous protein expression in E. coli [protocols.io]

- 22. researchgate.net [researchgate.net]

Elucidation of the Rhizoferrin Biosynthetic Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by a variety of fungi and some bacteria to scavenge iron from the environment. Its biosynthesis is of significant interest to researchers in microbiology, infectious diseases, and drug development due to its role in microbial iron acquisition and virulence. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes, genetic regulation, and detailed experimental protocols for its study.

This compound Biosynthesis: A Comparative Overview

The biosynthesis of this compound has been primarily elucidated in the bacterium Francisella tularensis and the fungus Rhizopus delemar. While the final this compound molecule is structurally identical, the biosynthetic pathways in these organisms exhibit notable differences in their precursors and enzymatic steps. This compound is composed of two citric acid molecules linked by amide bonds to a central putrescine (1,4-diaminobutane) moiety.[1][2]

Bacterial Pathway in Francisella tularensis

In Francisella tularensis, the biosynthesis of this compound is a three-step process that uniquely utilizes L-ornithine as a precursor instead of putrescine.[1][3] This pathway involves two key enzymes encoded by the fsl gene cluster: FslA, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, and FslC, a pyridoxal-phosphate-dependent decarboxylase.[1][3]

The proposed pathway is as follows:

-

Condensation: FslA catalyzes the condensation of one molecule of citrate with L-ornithine to form citryl-ornithine.[1][3]

-

Decarboxylation: FslC decarboxylates citryl-ornithine to produce N-citryl-putrescine.[1]

-

Second Condensation: FslA facilitates a second condensation reaction, adding another citrate molecule to N-citryl-putrescine to yield this compound.[1]

This pathway is an elegant evolutionary adaptation to the absence of a direct putrescine synthesis pathway in Francisella.[4]

Fungal Pathway in Rhizopus delemar

In contrast, the fungal pathway in Rhizopus delemar is a more direct, two-step process that utilizes putrescine as the direct precursor.[5] This pathway is catalyzed by a single multifunctional NIS synthetase, this compound Synthetase (Rfs), encoded by the rfs gene.[5][6]

The proposed pathway is as follows:

-

First Condensation: Rfs catalyzes the ATP-dependent condensation of citrate with one of the amino groups of putrescine to form mono-citryl-putrescine.[5]

-

Second Condensation: Rfs then catalyzes the addition of a second citrate molecule to the other amino group of mono-citryl-putrescine to complete the synthesis of this compound.[5]

Quantitative Data on this compound Production and Enzyme Kinetics

Table 1: this compound Production in Mucorales Fungi

| Fungal Species | This compound Yield (µg/mg dry weight) |

| Lichtheimia corymbifera | ~30 |

| Rhizopus delemar | ~25 |

| Mucor circinelloides | ~20 |

| Syncephalastrum racemosum | ~15 |

| Cunninghamella echinulata | ~10 |

| Rhizomucor pusillus | ~7 |

| Mucor hiemalis | ~7 |

Note: Data is approximated from graphical representations in the cited literature and serves for comparative purposes.[7]

Table 2: Kinetic Parameters for this compound Uptake

| Organism | Siderophore | Km (µM) | Vmax (nmol min-1 (mg dry wt)-1) |

| Rhizopus microsporus var. rhizopodiformis | [55Fe]-rhizoferrin | 8 | 1.2 |

Note: This data represents the kinetics of this compound uptake, not its biosynthesis.[8]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to ensure iron homeostasis and prevent iron toxicity. The primary regulatory signal is iron availability, with the biosynthetic genes being upregulated under iron-limiting conditions.[5][6]

In the fungus Mucor lusitanicus, the secretion of this compound is also regulated by the cAMP-PKA signaling pathway.[9][10][11][12] High levels of cAMP and PKA activity lead to the downregulation of the rfs gene and a subsequent reduction in this compound production.[9][10][11][12] This suggests a complex interplay between nutrient sensing and iron acquisition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic pathway.

Quantification of this compound using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The CAS reagent is a blue-colored complex of chrome azurol S, ferric iron, and a detergent (HDTMA). In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the dye complex, resulting in a color change from blue to orange/yellow.

Protocol:

a. Preparation of CAS Assay Solution:

-

Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH2O.

-

Solution 2 (Iron Solution): Dissolve 27 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.

-

Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH2O.

-

Slowly mix Solution 1 and Solution 2.

-

While stirring, slowly add the mixed dye-iron solution to Solution 3.

-

Autoclave the final solution and store it in a dark bottle at 4°C.

b. Quantification Procedure:

-

Grow microbial cultures in iron-depleted medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

In a microplate well, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at 630 nm.

-

The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

Enzyme Assays for NIS Synthetases (FslA and Rfs)

This protocol is a general method for assaying the activity of NIS synthetases, which can be adapted for FslA and Rfs.

Principle: NIS synthetases catalyze an ATP-dependent condensation reaction. The activity can be measured by detecting the production of AMP or by quantifying the this compound product. A common method is a continuous hydroxylamine release assay, where hydroxylamine traps the acyl-adenylate intermediate.

Protocol:

-

Reaction Mixture:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

10 mM ATP

-

10 mM Citrate

-

10 mM Ornithine (for FslA) or Putrescine (for Rfs)

-

2 M Hydroxylamine, pH 7.0

-

Purified FslA or Rfs enzyme

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the reaction continuously. If using a colorimetric assay for a product, take time-point samples and stop the reaction (e.g., with acid).

-

For the hydroxylamine release assay, the formation of hydroxamate can be detected colorimetrically after the addition of ferric chloride.

-

Calculate the initial reaction velocity from the linear portion of the progress curve.

-

To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the others saturated.

-

Gene Knockout of Biosynthetic Genes using CRISPR-Cas9 in Rhizopus delemar

This protocol provides a framework for disrupting the rfs gene in Rhizopus delemar using CRISPR-Cas9.

Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the rfs gene, which is then repaired by non-homologous end joining, often resulting in a frameshift mutation and gene inactivation.

Protocol:

-

gRNA Design: Design a 20-nucleotide guide RNA (gRNA) targeting a specific sequence within the coding region of the rfs gene, preferably near the 5' end. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

-

Vector Construction:

-

Clone the designed gRNA sequence into a plasmid vector that also expresses the Cas9 nuclease.

-

The vector should also contain a selectable marker, such as the pyrF gene for selection on a medium lacking uracil in a pyrF mutant strain.[1]

-

-

Transformation:

-

Prepare protoplasts of Rhizopus delemar.

-

Transform the protoplasts with the CRISPR-Cas9 plasmid using a method like biolistic delivery.[1]

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective medium (e.g., minimal medium without uracil for the pyrF marker).

-

Screen the resulting transformants for mutations in the rfs gene by PCR amplification of the target region followed by DNA sequencing.

-

-

Confirmation of Knockout:

-

Confirm the absence of this compound production in the mutant strain using the CAS assay and HPLC-MS analysis.

-

Analyze the phenotype of the mutant, for example, its ability to grow in iron-limited conditions.

-

HPLC-MS Analysis of this compound

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other components in the culture supernatant, and Mass Spectrometry (MS) is used for its detection and quantification based on its mass-to-charge ratio.

Protocol:

-

Sample Preparation:

-

Collect the supernatant from a microbial culture grown in iron-depleted medium.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the this compound. Elute with methanol.

-

Dry the eluate and resuspend in a suitable solvent for HPLC injection (e.g., methanol/water).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Targeted Ions: Monitor for the protonated molecule [M+H]+ of this compound (m/z 437.1) and its sodium adduct [M+Na]+ (m/z 459.1).[13][14]

-

For confirmation, perform tandem MS (MS/MS) to observe characteristic fragment ions.

-

Visualizations

Biosynthetic Pathways

Caption: Comparative biosynthetic pathways of this compound in bacteria and fungi.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound from microbial cultures.

Regulatory Pathway in Mucor lusitanicus

Caption: Simplified regulatory pathway of this compound synthesis in M. lusitanicus.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [PDF] Optimization of the CRISPR/Cas9 System to Manipulate Gene Function in Rhizopus delemar | Semantic Scholar [semanticscholar.org]

- 3. ITC-based kinetics assay for NIS synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Iron and Virulence in Francisella tularensis [frontiersin.org]

- 6. Characterization of the Siderophore of Francisella tularensis and Role of fslA in Siderophore Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. This compound: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The this compound biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secretion of the siderophore this compound is regulated by the cAMP-PKA pathway and is involved in the virulence of Mucor lusitanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Characterization of Rhizoferrin Synthetase (Rfs): An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoferrin synthetase (Rfs) is a pivotal enzyme in the biosynthesis of this compound, a polycarboxylate siderophore crucial for iron acquisition in various fungi and bacteria. As a member of the Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase family, Rfs presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the characterization of Rfs, detailing its biochemical properties, enzymatic mechanism, and regulation. This document synthesizes key research findings, presenting quantitative data in structured tables, offering detailed experimental protocols for its study, and illustrating relevant biological pathways and workflows through standardized diagrams. This guide is intended to serve as a core resource for researchers actively engaged in the study of siderophore biosynthesis and the development of therapeutics targeting microbial iron metabolism.

Introduction: The Role of this compound Synthetase in Microbial Iron Acquisition

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in many environments is exceedingly low. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron chelators known as siderophores. This compound is a polycarboxylate siderophore produced by various fungi, particularly of the order Mucorales, and some bacteria.[1][2] It is composed of two citric acid molecules linked by amide bonds to a central putrescine (1,4-diaminobutane) moiety.[2]

The synthesis of this compound is catalyzed by this compound synthetase (Rfs), a key enzyme belonging to the NRPS-independent siderophore (NIS) synthetase family.[2][3] Specifically, Rfs is classified as a Type A' NIS enzyme, which catalyzes the condensation of the prochiral carboxylate group of citric acid with an amine.[2] In fungi such as Rhizopus delemar, a single Rfs enzyme iteratively catalyzes the condensation of two citrate molecules with putrescine to form this compound.[2][3] In contrast, some bacteria like Francisella tularensis employ a multi-enzyme pathway initiated by the condensation of citrate with ornithine, followed by a decarboxylation step to form a citryl-putrescine intermediate, and a final condensation with another citrate molecule.[2]

Given its central role in iron acquisition, which is essential for microbial growth and virulence, Rfs represents a promising target for the development of novel antimicrobial drugs.[4][5] This guide provides a detailed technical overview of the methods and data pertinent to the characterization of Rfs.

Biochemical and Kinetic Properties of this compound Synthetase

The biochemical characterization of Rfs is fundamental to understanding its function and for the development of targeted inhibitors. This section summarizes the known properties of Rfs, with a focus on its enzymatic activity and substrate preferences.

Enzyme Kinetics

To date, specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound synthetase have not been extensively reported in the available scientific literature. The determination of these parameters is crucial for a quantitative understanding of enzyme efficiency and substrate affinity. A detailed protocol for an enzyme assay to determine these values is provided in Section 4.

Substrate Specificity

Studies on Rfs from Rhizopus delemar have provided qualitative insights into its substrate specificity. The enzyme utilizes citrate and a diamine as its primary substrates. The investigation of alternative substrates has revealed that Rfs can adenylate a range of molecules, indicating a degree of substrate flexibility. This is typically assessed by detecting the formation of AMP, a byproduct of the adenylation step in the catalytic cycle.[3]

| Substrate Class | Tested Substrates | Activity (AMP Production) | Reference |

| Carboxylic Acids | Citrate | + (Native Substrate) | [3] |

| Oxaloacetic acid | + | [3] | |

| Tricarballylic acid | + | [3] | |

| Amines | Putrescine (Diaminobutane) | + (Native Substrate) | [3] |

| Ornithine | + | [3] | |

| Hydroxylamine | + | [3] | |

| Diaminopentane | + | [3] | |

| Diaminopropane | + | [3] |

Note: '+' indicates observed AMP production in the presence of the substrate, signifying that the enzyme can adenylate the molecule. Quantitative comparative data on the efficiency of these alternative substrates is not currently available.

Biosynthesis and Regulatory Pathways

The production of this compound is a tightly regulated process, responding to environmental cues such as iron availability and cellular signaling pathways.

This compound Biosynthetic Pathway

The biosynthesis of this compound by Rfs follows a canonical NIS synthetase mechanism, which involves the adenylation of the carboxylic acid substrate (citrate) followed by the nucleophilic attack of the amine substrate (putrescine or a precursor).

Regulation of rfs Gene Expression

The expression of the rfs gene is subject to complex regulation, ensuring that this compound is produced under conditions of iron limitation where it is most needed. In Mucor lusitanicus, the regulation of rfs is intricately linked to the cAMP-PKA signaling pathway.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of Rfs. These protocols are based on established methods for NIS synthetases and can be adapted for Rfs from various microbial sources.

Cloning, Expression, and Purification of Recombinant Rfs

The production of pure, active Rfs is a prerequisite for its biochemical characterization.

Protocol:

-

Gene Amplification and Cloning: The rfs gene is amplified from genomic DNA or synthesized. The amplified product is cloned into a suitable expression vector, such as pET-28a, which incorporates an N- or C-terminal polyhistidine tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Purification:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-